3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
CAS No.: 2108394-19-8
Cat. No.: VC4181196
Molecular Formula: C21H23BrN2O2
Molecular Weight: 415.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108394-19-8 |
|---|---|
| Molecular Formula | C21H23BrN2O2 |
| Molecular Weight | 415.331 |
| IUPAC Name | 3-(2-bromophenyl)-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
| Standard InChI | InChI=1S/C21H23BrN2O2/c22-19-6-2-1-5-15(19)8-11-21(25)24-16-9-10-17(24)14-18(13-16)26-20-7-3-4-12-23-20/h1-7,12,16-18H,8-11,13-14H2 |
| Standard InChI Key | PEXUBWWVYVIMMS-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)OC4=CC=CC=N4 |
Introduction
The compound 3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic compound belonging to the class of bicyclic compounds. It is of particular interest in medicinal chemistry due to its potential pharmacological applications. The compound's structure includes a bromophenyl group and a bicyclic amine structure, which may interact with biological targets, suggesting potential effects on the central nervous system pathways.
Synthesis
The synthesis of 3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one involves multiple steps, including the formation of the bicyclic structure and subsequent functionalization with the bromophenyl and pyridinyl groups. Key parameters in these reactions include temperature control, reaction time, and solvent choice, which significantly influence yield and purity.
Potential Applications
Compounds with similar structures to 3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one may exhibit effects on central nervous system pathways, potentially acting as modulators for neurotransmitter systems. This suggests potential applications in neurological disorders or conditions where neurotransmitter modulation is beneficial.
Comparison with Related Compounds
Other compounds with similar bicyclic structures, such as 3-[[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide, have been studied for their chemical properties and potential applications. These compounds often exhibit complex stereochemistry and may have diverse biological activities depending on their functional groups and structural arrangements .
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | Not specified | Not specified |
| 3-[[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide | C21H24N2O2 | 336.4 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume